REACTION_CXSMILES
|
[C:1]1([P:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([I:27])=[CH:23][CH:22]=1>C1(C)C(C)=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[I-:27].[Cl:20][C:21]1[CH:26]=[CH:25][C:24]([P+:7]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)=[CH:23][CH:22]=1 |f:3.4.5,6.7|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)I
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
30 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at 150° C. for 9.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected on
|
Type
|
FILTRATION
|
Details
|
a filter by suction
|
Type
|
WASH
|
Details
|
The collected precipitate was washed with xylene
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 130° C. for 3 hours
|
Duration
|
3 h
|
Reaction Time |
9.5 h |
Name
|
|
Type
|
product
|
Smiles
|
[I-].ClC1=CC=C(C=C1)[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.48 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |